molecular formula C7H17NO2 B8501690 1-Amino-3-(tert-butoxy)propan-2-ol

1-Amino-3-(tert-butoxy)propan-2-ol

Cat. No.: B8501690
M. Wt: 147.22 g/mol
InChI Key: ZKHHFKLWZNETDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(tert-butoxy)propan-2-ol is an organic compound with the molecular formula C7H17NO2. It is a versatile molecule used in various scientific and industrial applications. The compound is characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(tert-butoxy)propan-2-ol can be synthesized through several methods. . The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(tert-butoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carbonyl compounds, secondary and tertiary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-Amino-3-(tert-butoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(tert-butoxy)propan-2-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol

InChI

InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(9)4-8/h6,9H,4-5,8H2,1-3H3

InChI Key

ZKHHFKLWZNETDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of 1,2-epoxypropyl tert.-butyl ether are added dropwise to 500 ml of conc. aqueous ammonia under ice-cooling and the mixture is stirred at room temperature for 20 hours. The reaction mixture is evaporated under reduced pressure to remove the aqueous ammonia. Chloroform is added to the residue. The mixture is dried with potassium carbonate. Insoluble materials are filtered off and the filtrate is evaporated to remove the solvent. The residue is distilled under reduced pressure. 49.3 g of 1-amino-3-tert.-butoxy-2-propanol are obtained.
Name
1,2-epoxypropyl tert.-butyl ether
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

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